molecular formula C11H15NO3 B8773781 4-Tert-butyl-1-methoxy-2-nitrobenzene

4-Tert-butyl-1-methoxy-2-nitrobenzene

Cat. No. B8773781
M. Wt: 209.24 g/mol
InChI Key: VGKBXJBNEFDGJL-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-1-methoxy-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-1-methoxy-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Tert-butyl-1-methoxy-2-nitrobenzene

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-tert-butyl-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7H,1-4H3

InChI Key

VGKBXJBNEFDGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting 4-tert-butylanisole with nitric acid to produce 2-nitro-4-tertbutylanisole;
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Synthesis routes and methods III

Procedure details

Next is the mixing of one part 4-tert-butylanisole with between substantially 0-9 parts (by volume) organic solvent such as ethylene dichloride. Next is the cooling of the reaction mixture of 4-tert-butylamine and organic solvent to a temperature below 5° C. This is followed by the adding of 70% concentrated nitric acid while maintaining the temperature of the reaction mixture below 10° C. to produce 2-nitro-4-tertbutylanisole and a 4-nitroanisole byproduct. These are separated by means of vacuum distillation. Specifically, the 4-nitroanisole byproduct has a boiling point of 86° C. while the desired 2-nitro-4-tertbutylanisole has a boiling point of 102°-105° C. at a pressure of 1 mmHg.
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4-tert-butylamine
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Synthesis routes and methods IV

Procedure details

A solution of 8.2 g (50 mmole) of 4-tertbutylanisole in 15 ml of ethylene dichloride was placed in a 40 ml two necked round-bottomed flask equipped with a thermometer, a dropping funnel and magnetic stirring bar. The flask was placed in an ice-water bath and the contents were stirred and cooled. When the temperature reached +4° C., 4.72 g (3.32 ml, 52.4 mmol) of 70% nitric acid was added at such a rate that the temperature of the reaction mixture remained below 10° C. The completion of the acid addition took 15 minutes. Then the reaction mixture was stirred for 15 minutes while the flask was still immersed in the ice-water bath. After this time the reaction mixture was allowed to warm-up to 23° C. and left for 3 more hours with stirring to complete the nitration. The stirring was then stopped and the lower (organic) layer was collected. From this solution ethylene dichloride is removed by rotary evaporation at 40° C. under 20 mmHg and an oily residue was subjected to vacuum distillation. A 6" Vigreux column and a pressure of 1 mmHg was applied. These conditions afforded separation of the 4-nitroanisole bp 86° C. from 2-nitro-4-tertbutylanisole bp 102°-105° C. It resulted in the collection of 7.576 g of 99.1% pure 2-nitro-4-tertbutylanisole and 2.116 g of 96.4% pure 4-nitroanisole, mp 54° C. wth a total yield of 72.5% of 2-nitro-4-tertbutylanisole.
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8.2 g
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two
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40 mL
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3.32 mL
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ice water
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15 mL
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Yield
96.4%

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